molecular formula C15H20ClNS B1440040 {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1221724-39-5

{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride

Cat. No.: B1440040
CAS No.: 1221724-39-5
M. Wt: 281.8 g/mol
InChI Key: FPTVHFQKZPEOQA-UHFFFAOYSA-N
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Description

{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C15H19NS·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

Biochemical Analysis

Biochemical Properties

{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of norepinephrine and dopamine reuptake . This compound interacts with various enzymes and proteins, including the cytochrome P450 enzyme CYP2C19, which is involved in its metabolism . The nature of these interactions involves the inhibition of enzyme activity, leading to increased levels of norepinephrine and dopamine in the synaptic cleft .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the norepinephrine-dopamine reuptake process, leading to altered neurotransmitter levels and subsequent changes in cellular activity . Additionally, it may impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It functions as a norepinephrine-dopamine reuptake inhibitor, selectively targeting norepinephrine transporters more than dopamine transporters . This selective inhibition results in increased neurotransmitter levels, which can influence various physiological processes . The compound also undergoes metabolic transformations, including hydroxylation, demethylation, and deamination, mediated by the cytochrome P450 enzyme CYP2C19 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of neurotransmitter regulation and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits stimulant properties, enhancing locomotor activity and alertness . At higher doses, it can lead to toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, indicating a narrow therapeutic window for its use .

Metabolic Pathways

This compound is involved in several metabolic pathways . It undergoes hydroxylation, demethylation, and deamination, primarily mediated by the cytochrome P450 enzyme CYP2C19 . These metabolic transformations result in the formation of various metabolites, including thiophene-2-carboxylic acid, which is excreted in urine . The compound’s metabolism affects its overall activity and duration of action .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is known to interact with norepinephrine and dopamine transporters, facilitating its uptake and distribution within the nervous system . The compound’s localization and accumulation are influenced by these interactions, affecting its pharmacokinetic properties .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft and neuronal cytoplasm . It targets specific compartments within neurons, where it exerts its inhibitory effects on neurotransmitter reuptake . Post-translational modifications and targeting signals may direct the compound to these specific subcellular locations, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the thiophene ring and amine group can enhance the compound’s pharmacological properties, making it a candidate for further drug development.

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as conductivity or fluorescence. Thiophene derivatives are known for their applications in organic electronics and optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, thiophene, is a simple five-membered ring containing sulfur.

    3-Methylthiophene: A derivative of thiophene with a methyl group at the 3-position.

    2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.

Uniqueness

{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is unique due to the presence of both a 3-methylphenyl group and a propan-2-ylamine group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[5-(3-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13;/h4-9,11,16H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTVHFQKZPEOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(S2)CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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